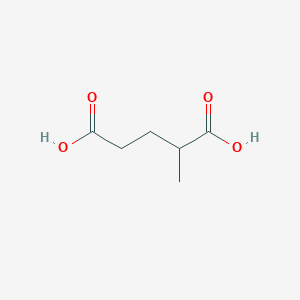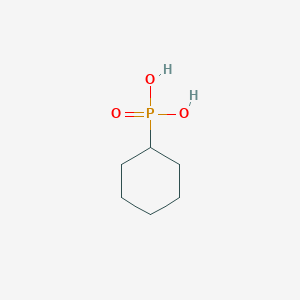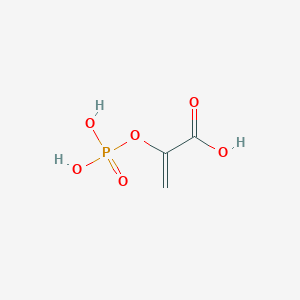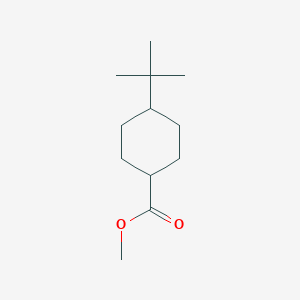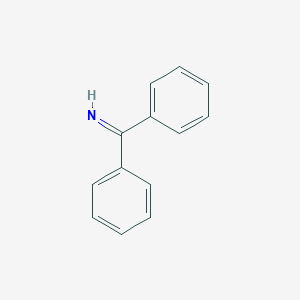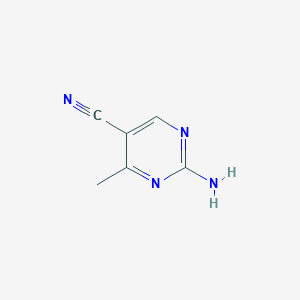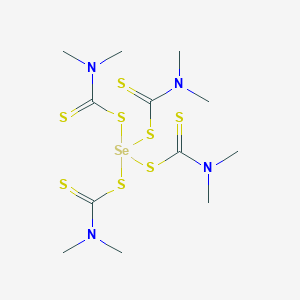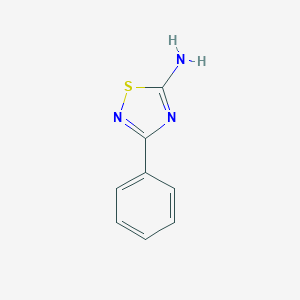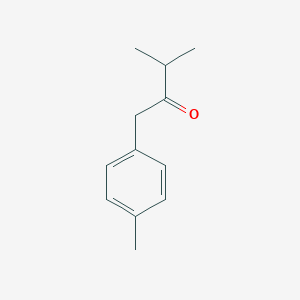
p-Tolyl isobutyrate
説明
p-Tolyl isobutyrate is a chemical compound that has been assessed for its safety as a fragrance ingredient. The safety assessment includes various toxicological endpoints such as genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. The compound is not expected to be genotoxic, and its exposure levels are below the established Threshold of Toxicological Concern (TTC) for various toxicological endpoints. Additionally, p-tolyl isobutyrate is not anticipated to be phototoxic or photoallergenic and is not considered Persistent, Bioaccumulative, and Toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards .
Synthesis Analysis
The synthesis of p-tolyl isobutyrate itself is not detailed in the provided papers. However, related compounds and synthesis methods can offer insight into potential synthetic routes. For example, the synthesis of isobutyl p-(dimethylamino) benzoate, which shares a similar esterification process, involves the reaction of p-(dimethylamino)-benzoic acid with isobutanol using p-toluene sulfonic acid as a catalyst . This suggests that p-tolyl isobutyrate could potentially be synthesized through a similar esterification process involving p-tolyl alcohol and isobutyric acid.
Molecular Structure Analysis
While the molecular structure of p-tolyl isobutyrate is not directly analyzed in the provided papers, the structure of related compounds such as {[P(o-tolyl)3]Br}2Cu2Br6 is discussed. This compound features a molecular bromine and a complex ionic structure with triclinic crystallization . The molecular structure of p-tolyl isobutyrate would be simpler, but understanding the structural characteristics of related compounds can provide insights into the electronic and steric effects that might influence the reactivity and properties of p-tolyl isobutyrate.
Chemical Reactions Analysis
The reaction of p-tolyl isoselenocyanate with primary and secondary amines has been studied, indicating that isoselenocyanates can produce selenoureas. This reaction was characterized by multinuclear magnetic resonance spectroscopy . Although this does not directly involve p-tolyl isobutyrate, it demonstrates the reactivity of related p-tolyl compounds with nitrogen-containing nucleophiles, which could be relevant for understanding the chemical behavior of p-tolyl isobutyrate in the presence of similar functional groups.
Physical and Chemical Properties Analysis
The physical properties of poly(3-hydroxybutyrate) stereoisomers with different stereoregularities are discussed, indicating that the glass transition temperatures of these polymers are independent of stereoregularity . While this does not directly relate to p-tolyl isobutyrate, it provides a context for understanding how structural variations can impact physical properties. For p-tolyl isobutyrate, factors such as molecular weight, polarity, and functional groups would influence its physical properties like melting point, boiling point, solubility, and vapor pressure.
科学的研究の応用
Toxicological Assessment
p-Tolyl isobutyrate has been evaluated for its safety in various toxicological aspects such as genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. The studies suggest that it is not expected to be genotoxic and poses low toxicity risks in the evaluated areas (Api et al., 2021).
Plasma Polymer Films
Research on methyl isobutyrate-based plasma polymer films has shown that varying the precursor flow rate, working pressure, and radiofrequency power can affect the incorporation of oxygen-based functionalities in the plasma polymer films. This has implications for the physical and chemical properties of these films, which are important in various industrial applications (Denis et al., 2011).
Biopolymers Production
p-Tolyl isobutyrate can be considered in the context of biopolymer production, particularly polyhydroxybutyrates (PHBs). These biopolymers have diverse applications in areas like the medical sector, packaging industries, nanotechnology, and agriculture. The selection of feedstocks like p-Tolyl isobutyrate is critical for the economic feasibility and sustainability of PHB production (Sirohi et al., 2020).
Allergy and Immunology
The compound has been studied in the context of hypersensitivity, particularly to toluene diisocyanate. Research involving p-Tolyl isobutyrate can help in the serological or cutaneous evaluation of sensitized individuals (Karol et al., 1978).
Fuel Metabolism and Starvation
In a broader context, studies on fuel metabolism and the effects of starvation involve understanding the metabolism of compounds like p-Tolyl isobutyrate, which can contribute to understanding human energy dynamics in different physiological states (Cahill, 2006).
Organic Chemistry Applications
p-Tolyl isobutyrate is relevant in organic synthesis and chemical reactions, including studies on reaction kinetics, the synthesis of aromatic derivatives, and the development of novel compounds for various industrial and pharmaceutical applications (Eceiza et al., 1999).
Drug Delivery Systems
In pharmaceutical research, compounds like p-Tolyl isobutyrate can be studied for their role in drug delivery systems. This includes understanding their interactions with other pharmaceutical compounds and their potential applications in enhancing drug delivery efficiency (Trotta et al., 2005).
特性
IUPAC Name |
(4-methylphenyl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPSFGGDKACIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, fruity odour | |
| Record name | p-Tolyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | p-Tolyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.997 | |
| Record name | p-Tolyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
p-Tolyl isobutyrate | |
CAS RN |
103-93-5 | |
| Record name | 4-Methylphenyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 4-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-tolyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CRESYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H719PT14T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Tolyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



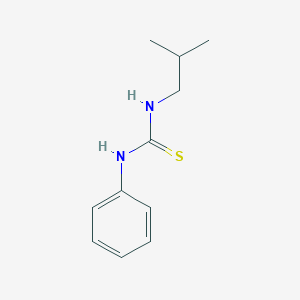
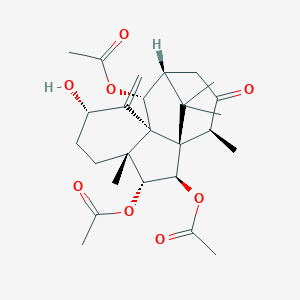
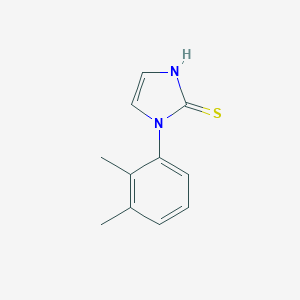
![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)

